An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(2-Hydroxybiphenyl-3-YL)ethanone
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(2-Hydroxybiphenyl-3-YL)ethanone
Executive Summary
1-(2-Hydroxybiphenyl-3-YL)ethanone, a substituted aromatic ketone, represents a compelling molecular scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone, a phenolic hydroxyl group, and a reactive acetyl moiety, offers multiple avenues for synthetic modification and targeted molecular design. This guide provides a comprehensive analysis of its chemical identity, physicochemical properties, and spectroscopic signature. We delve into the mechanistic nuances of its synthesis, highlighting the challenges of classical methods like Friedel-Crafts acylation and proposing the Fries rearrangement as a more strategic and efficient alternative. Furthermore, this document outlines the compound's key reactive sites, suggests pathways for derivatization, and provides validated experimental protocols for its analysis, handling, and storage. This guide is intended to serve as a foundational resource for researchers aiming to leverage this versatile molecule in drug discovery programs and advanced material applications.
Introduction to Biphenyl Scaffolds in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in modern drug discovery, prized for its conformational flexibility and its ability to engage with biological targets through hydrophobic and π-stacking interactions. The rotational freedom around the central C-C single bond allows biphenyl-containing molecules to adopt specific, low-energy conformations required for optimal binding to protein active sites. This structural feature is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other important therapeutic agents[1]. The introduction of hydroxyl and acetyl groups, as seen in 1-(2-Hydroxybiphenyl-3-YL)ethanone, further enhances its utility by providing key hydrogen bonding and derivatization points, making it a valuable building block for creating libraries of novel compounds for fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies[2][3].
Chemical Identity and Physicochemical Properties
1-(2-Hydroxybiphenyl-3-YL)ethanone is systematically identified by its IUPAC name, 1-(2-hydroxy-3-phenylphenyl)ethanone. Its core structure consists of a biphenyl system where one ring is substituted with a hydroxyl group at the 2-position and an acetyl group at the 3-position.[4]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-hydroxy-3-phenylphenyl)ethanone | PubChem[4] |
| Synonyms | 3-Aceto-2-hydroxybiphenyl, 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethanone | PubChem[4] |
| CAS Number | 21424-82-8 | PubChem[4] |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[4] |
| Molecular Weight | 212.24 g/mol | PubChem[4] |
| XLogP3 (Computed) | 3.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 212.08373 g/mol | PubChem[4] |
| Melting/Boiling Point | Data not publicly available | - |
Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly accessible databases, which is common for specialized research chemicals.
Spectroscopic Profile and Structural Elucidation
3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show:
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Phenolic Hydroxyl (-OH): A broad singlet far downfield, typically >10 ppm, due to strong intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen.
-
Aromatic Protons: A complex multiplet region between 7.0 and 8.0 ppm integrating to 8 protons. The protons on the acetyl-substituted ring will exhibit distinct splitting patterns influenced by their ortho, meta, and para relationships.
-
Acetyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm, integrating to 3 protons.[6]
3.2 ¹³C NMR Spectroscopy (Expected) The ¹³C NMR spectrum should display 14 distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm.
-
Aromatic Carbons: Multiple signals between 115 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~155-160 ppm), while the carbon attached to the acetyl group will also be significantly downfield.
-
Methyl Carbon (-CH₃): An upfield signal around 25-30 ppm.
3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum will be characterized by key absorption bands:
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O-H Stretch: A very broad band from 2500-3300 cm⁻¹, indicative of a strongly hydrogen-bonded phenol.
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C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹, shifted to a lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
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C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1300 cm⁻¹.
3.4 Mass Spectrometry (MS) (Expected) Under Electron Ionization (EI), the mass spectrum would likely show:
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Molecular Ion (M⁺): A prominent peak at m/z = 212.
-
Key Fragments: A significant peak at m/z = 197 ([M-CH₃]⁺) resulting from the loss of a methyl radical. Another characteristic fragment would be at m/z = 169, corresponding to the loss of the entire acetyl group ([M-COCH₃]⁺). Fragmentation patterns typical of the biphenyl core would also be observed.[7]
Synthetic Strategies and Mechanistic Considerations
The synthesis of ortho-hydroxyacetophenones, particularly on a sterically hindered biphenyl scaffold, presents unique challenges. A direct Friedel-Crafts acylation of 3-phenylphenol is often inefficient.
4.1 The Challenge of Friedel-Crafts Acylation Attempting a direct acylation of 3-phenylphenol with acetyl chloride and a Lewis acid (e.g., AlCl₃) is problematic for two primary reasons[8]:
-
Catalyst Deactivation: The phenolic hydroxyl group's lone pair electrons readily coordinate with the Lewis acid catalyst, forming an inactive complex. This deactivates both the catalyst and the aromatic ring towards electrophilic substitution.[8]
-
Competing O-Acylation: The phenolic oxygen is a potent nucleophile and can be acylated faster than the aromatic ring (C-acylation), leading to the formation of the undesired phenyl ester byproduct and consuming the starting material.[8]
4.2 Recommended Synthetic Route: The Fries Rearrangement A more robust and field-proven strategy involves a two-step sequence utilizing the Fries Rearrangement. This method cleverly circumvents the issues of direct acylation by first intentionally forming the O-acylated intermediate, which is then rearranged to the desired C-acylated product.[8]
Caption: Proposed synthetic workflow via the Fries Rearrangement.
4.3 Causality Behind Experimental Choices
-
Step 1 (Esterification): 3-Phenylphenol[9] is first converted to 3-phenylphenyl acetate. Using a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct, driving the reaction to completion. This step is typically high-yielding and straightforward.
-
Step 2 (Fries Rearrangement): The ester is heated with a Lewis acid. The reaction mechanism involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. The ortho-product is often favored at higher temperatures, while the para-product can be favored at lower temperatures. The resulting ortho- and para-isomers can then be separated by column chromatography. This approach transforms the problematic O-acylation side reaction of the Friedel-Crafts pathway into a productive intermediate step.
Chemical Reactivity and Potential for Derivatization
The molecule possesses three primary sites for chemical modification, making it an excellent platform for building a diverse chemical library for screening.
Caption: Key reactive sites for chemical derivatization.
-
Site A (Phenolic OH): This site is ideal for Williamson ether synthesis to introduce varied alkyl or aryl side chains, or for esterification to produce prodrugs.
-
Site B (Acetyl Group): The carbonyl can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions (e.g., aldol) to extend the carbon skeleton.
-
Site C (Aromatic Rings): The rings can undergo further electrophilic aromatic substitution, such as nitration or halogenation, although reaction conditions must be carefully controlled to manage regioselectivity.
Applications in Drug Discovery and Materials Science
The structural motif of 1-(2-Hydroxybiphenyl-3-YL)ethanone is highly relevant to contemporary research.
-
Drug Discovery: As a "fragment," this molecule combines key pharmacophoric features (hydrogen bond donor/acceptor, aromatic/hydrophobic region) that can be used to probe the binding pockets of proteins[3]. It serves as an excellent starting point for optimization, where modifications at Sites A, B, and C can systematically explore the chemical space to improve potency and selectivity against targets like kinases, proteases, or MCR-1 inhibitors[10].
-
Materials Science: The phenolic and biphenyl components suggest potential applications as an antioxidant, a monomer for specialty polymers, or as a precursor for ligands used in catalysis.
Experimental Protocols
7.1 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC) This protocol is a self-validating system for determining the purity of synthesized batches.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with 50% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1-(2-Hydroxybiphenyl-3-YL)ethanone.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution in a 50:50 Water:Acetonitrile mixture for a final concentration of 100 µg/mL.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Gradient Elution:
-
0-2 min: Hold at 50% B.
-
2-12 min: Linear gradient from 50% to 95% B.
-
12-14 min: Hold at 95% B.
-
14-14.1 min: Return to 50% B.
-
14.1-17 min: Hold at 50% B (re-equilibration).
-
-
-
Data Analysis & Trustworthiness Check:
-
The purity is calculated based on the area percentage of the main peak.
-
System Suitability: A blank (50:50 Water:ACN) should be run first to ensure no carryover. The retention time of the main peak should be reproducible within a ±2% window across multiple injections.
-
Peak Shape: The main peak should have a tailing factor between 0.9 and 1.5 to ensure good chromatographic performance.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.
-
Handling: As with many phenolic compounds, it should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from light and oxidizing agents. The container should be tightly sealed to prevent degradation.
Conclusion
1-(2-Hydroxybiphenyl-3-YL)ethanone is more than a simple chemical entity; it is a strategic platform for innovation in science. Its well-defined chemical properties, coupled with a challenging but manageable synthesis, make it a valuable tool for chemists. The insights provided in this guide—from its predicted spectroscopic signature to the rationale behind its synthesis and derivatization—are designed to empower researchers to unlock its full potential in the development of next-generation pharmaceuticals and advanced materials.
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